![molecular formula C14H12N2O B378135 2-(4-Metoxifenil)imidazo[1,2-a]piridina CAS No. 31562-99-9](/img/structure/B378135.png)

2-(4-Metoxifenil)imidazo[1,2-a]piridina

Descripción general

Descripción

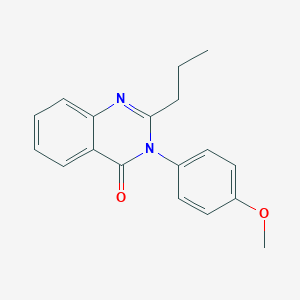

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . The 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of this class .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of intense research for numerous decades . An efficient and convenient synthesis of diversely substituted naphtho[1’,2’:4,5]imidazo[1,2-a]-pyridine derivatives from the cascade reactions of 2-arylimidazo[1,2-a]pyridines with α-diazo carbonyl compounds via Rh(III)-catalyzed regioselective C(sp2)–H alkylation followed by intramolecular annulation has been presented .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This can be achieved through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación

Síntesis Orgánica y Química Farmacéutica

Las imidazo[1,2-a]piridinas son andamiajes heterocíclicos valiosos en la síntesis orgánica y la química farmacéutica . La funcionalización directa de estos andamiajes es una estrategia clave para construir una amplia gama de derivados. Este compuesto, con su grupo metoxifenilo, puede servir como precursor o intermedio en la síntesis de moléculas complejas con potencial actividad biológica.

Ciencia de Materiales

En la ciencia de materiales, se utilizan derivados de imidazo[1,2-a]piridina debido a sus características estructurales . Están involucrados en el desarrollo de nuevos materiales con propiedades electrónicas o fotónicas específicas, que son esenciales para el avance de la tecnología en áreas como los semiconductores y la nanotecnología.

Dispositivos Optoelectrónicos

Se han estudiado las propiedades optoelectrónicas de los derivados del compuesto, que son cruciales para el desarrollo de dispositivos como los diodos orgánicos emisores de luz (OLED) . Estos materiales son muy buscados por su potencial para ofrecer flexibilidad, rentabilidad y una amplia gama de colores en las tecnologías de visualización.

Sensores

Los compuestos basados en imidazo[1,2-a]piridina se han utilizado en la creación de sensores . Estos sensores pueden detectar varios iones y moléculas, lo que es vital para el monitoreo ambiental, el diagnóstico médico y el control de procesos industriales.

Fármacos Anticancerígenos

Se han diseñado y probado derivados de 2-(4-Metoxifenil)imidazo[1,2-a]piridina por su actividad antiproliferativa contra diferentes líneas celulares de cáncer humano . Algunos compuestos exhiben una inhibición significativa del crecimiento de las células cancerosas, destacando su potencial como agentes terapéuticos en oncología.

Microscopía Confocal e Imagenología

En el campo de la bioimagenología, ciertos derivados de imidazo[1,2-a]piridina sirven como sondas fluorescentes . Estos compuestos se utilizan para marcar células o moléculas, lo que permite una visualización detallada bajo microscopios confocales, lo que es esencial para la investigación biológica y el diagnóstico médico.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is the Cyclooxygenase (COX) enzyme . This enzyme plays a crucial role in converting arachidonic acid to inflammatory mediators . The compound has been evaluated as a selective COX-2 inhibitor .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by positioning itself in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site . This interaction inhibits the activity of the COX-2 enzyme .

Biochemical Pathways

The inhibition of the COX-2 enzyme affects the arachidonic acid cascade, a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against the cox-2 enzyme have been evaluated

Result of Action

The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, one derivative exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme . The antinociceptive activity assessment via the formalin test showed that several derivatives possessed significant activity compared with the control group .

Action Environment

The compound’s selectivity for cox-2 over cox-1 may be influenced by the introduction of a suitable substituent on the imidazo[1,2-a]pyridine ring

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the significant advantages of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its potent anti-tumor activity, making it a promising candidate for the development of anti-cancer drugs. 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is its poor solubility in water, which can make it challenging to administer in vivo.

Direcciones Futuras

There are several future directions for the scientific research on 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. One potential direction is to investigate the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in combination with other anti-cancer drugs to enhance its therapeutic efficacy. Another potential direction is to explore the use of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine in the treatment of other diseases, such as viral infections and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to identify its molecular targets in cancer cells.

Conclusion:

In conclusion, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine is a promising compound with significant potential for therapeutic applications in the field of medicinal chemistry. Its potent anti-tumor activity, anti-inflammatory, and anti-viral effects make it a promising candidate for the development of novel drugs. Further scientific research is needed to fully understand the mechanism of action of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine and to explore its potential for the treatment of other diseases.

Safety and Hazards

While specific safety and hazard information for 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine was not found, general precautions include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-17-12-7-5-11(6-8-12)13-10-16-9-3-2-4-14(16)15-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADMBJNEWPMECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818113 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the presence of a methoxy group at the para position of the phenyl ring in 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine affect the viscosity of the acrylamide derivatives?

A1: The research paper found that compound IV, (E) N-(3,4-dimethoxyphenyl)-3-(2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3yl)acrylamide, which contains a methoxy group at the para position of the phenyl ring in the 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine moiety, exhibited the highest viscosity among the tested compounds []. This suggests that the presence of the methoxy group at this position increases the compound's viscosity, possibly due to enhanced intermolecular interactions.

Q2: Which solvent mixture resulted in the highest viscosity for the tested acrylamide derivatives?

A2: The study revealed that the acrylamide derivatives exhibited the highest viscosity in the acetone-water mixture compared to ethanol-water and dioxane-water mixtures []. This finding suggests stronger interactions between the compounds and the acetone-water solvent, potentially due to the differences in polarity and hydrogen bonding capabilities of the solvents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dichloro-2-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B378054.png)

![4-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]phthalonitrile](/img/structure/B378055.png)

![3-(4-methoxyphenyl)-5',5',6,6-tetramethylspiro[5,7-dihydro-3H-1-benzofuran-2,2'-cyclohexane]-1',3',4-trione](/img/structure/B378059.png)

![4-methyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B378060.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]butanamide](/img/structure/B378061.png)

![N-[2-(1-azepanylcarbonyl)phenyl]butanamide](/img/structure/B378068.png)

![2,4-dihydroxy-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B378078.png)